molecular formula C19H19F3N2O3 B2603942 N-(2,3-DIMETHYLPHENYL)-N'-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE CAS No. 1448135-64-5

N-(2,3-DIMETHYLPHENYL)-N'-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE

Cat. No.: B2603942
CAS No.: 1448135-64-5
M. Wt: 380.367
InChI Key: WWSFEODIIIKTSU-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-N’-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, secondary amides, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-N’-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:

    Amide Bond Formation: This involves the reaction of an amine with an acid chloride or anhydride to form the amide bond.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through various methods, including oxidation reactions.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-N’-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-N’-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-N’-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIMETHYLPHENYL)-N’-[2-(4-FLUORO-2-METHYLPHENYL)ETHYL]ETHANEDIAMIDE
  • N-(3,4-DIMETHYLPHENYL)-N’-[2-(4-FLUOROPHENYL)ETHYL]ETHANEDIAMIDE

Uniqueness

N-(2,3-DIMETHYLPHENYL)-N’-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and binding affinity, making it more effective in its applications compared to similar compounds.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c1-11-4-3-5-15(12(11)2)24-18(27)17(26)23-10-16(25)13-6-8-14(9-7-13)19(20,21)22/h3-9,16,25H,10H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSFEODIIIKTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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